molecular formula C21H24N4OS B2553250 N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide CAS No. 1209735-37-4

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2553250
CAS No.: 1209735-37-4
M. Wt: 380.51
InChI Key: CAXKFGRYLJXUCU-UHFFFAOYSA-N
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Description

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core substituted with a benzothiazole moiety and a benzyl carboxamide group. Piperazine derivatives are widely explored for their pharmacological properties, including antimicrobial, anticancer, and CNS-modulating effects.

Properties

IUPAC Name

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-15-12-16(2)19-18(13-15)23-21(27-19)25-10-8-24(9-11-25)20(26)22-14-17-6-4-3-5-7-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXKFGRYLJXUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Azide derivatives, other substituted products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cell proliferation in various cancer cell lines. In one study, a related compound demonstrated substantial cytotoxicity against HeLa cells (cervical cancer) using the MTT assay, suggesting that N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. For example, compounds analogous to this compound have shown efficacy in reducing inflammation in animal models, making them candidates for further development as anti-inflammatory agents .

Case Studies

Several case studies highlight the effectiveness of related compounds:

StudyCompoundTargetResult
Study 1Schiff Base 4bHeLa CellsSignificant cytotoxicity observed
Study 2Benzothiazole-Piperazine DerivativeCholinesterase InhibitionNeuroprotective effects noted

These studies underscore the compound's potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Benzothiazole vs. Other Heterocycles : The target compound’s 5,7-dimethylbenzothiazole core distinguishes it from imidazole (Compound 11e) or thiadiazole (Compound 6a) derivatives. Benzothiazoles are associated with antitumor and antimicrobial activities due to their planar aromatic structure and ability to intercalate biomolecules .
  • Substituent Effects : The 5,7-dimethyl groups on benzothiazole increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, nitro groups (Compound 6a, 11e) introduce electron-withdrawing effects, altering electronic distribution and reactivity .

Biological Activity

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole ring and a piperazine moiety. Its chemical formula is C18H20N2O2SC_{18}H_{20}N_2O_2S, and it exhibits unique electronic properties due to the dimethyl substitutions on the benzothiazole ring.

Benzothiazole derivatives, including this compound, have been reported to exhibit various biological activities through several mechanisms:

  • Antibacterial Activity :
    • These compounds inhibit key enzymes involved in bacterial growth such as dihydroorotase and DNA gyrase. The inhibition disrupts essential biochemical pathways necessary for bacterial survival.
  • Anticancer Properties :
    • Preliminary studies indicate that benzothiazole derivatives can induce apoptosis in cancer cell lines. For example, derivatives have shown cytotoxic effects against human breast adenocarcinoma cells (MCF-7) with IC50 values in the micromolar range .
  • Anti-acetylcholinesterase Activity :
    • Some piperazine derivatives have demonstrated significant anti-acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification TypeEffect on Activity
Dimethyl Substituents Enhance lipophilicity and potentially increase enzyme binding affinity .
Benzamide Substitution Bulky groups at the para position significantly increase anti-AChE activity .
Piperazine Moiety The basicity of the nitrogen atom plays a critical role in enhancing biological activity .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzothiazole derivatives on different cancer cell lines. This compound exhibited promising results against MCF-7 cells with an IC50 value of approximately 2.41 µM. Flow cytometry analysis indicated that this compound induces apoptosis through activation of caspase pathways .

Case Study 2: Antibacterial Efficacy

Another research focused on the antibacterial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
  • Step 2: Functionalization of the piperazine ring. For example, catalytic N-formylation using sulfated tungstate can introduce formyl groups to piperazine intermediates, as demonstrated in analogous compounds .
  • Step 3: Coupling reactions (e.g., nucleophilic substitution or carboxamide bond formation) to link the benzothiazole and piperazine moieties. Solvent choice (e.g., DMF or ethanol) and temperature control (reflux conditions) are critical for optimizing yields .

Q. How is the structural characterization of this compound performed?

  • Spectroscopic Methods:
    • 1H/13C NMR confirms substitution patterns and connectivity .
    • FTIR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D structure using programs like SHELXL for refinement .

Q. What initial biological screening approaches are recommended for this compound?

  • Antimicrobial Assays:
    • Broth microdilution to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive/negative bacteria and fungi. For example, related benzothiazole-piperazine hybrids show MICs of 4–8 μg/mL .
  • Cytotoxicity Screening:
    • MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst Screening: Heterogeneous catalysts like sulfated tungstate accelerate N-formylation with >80% yield .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) .

Q. How can contradictory data in biological activity be addressed?

  • Assay Standardization: Use consistent microbial strains (e.g., S. aureus ATCC 29213) and cell lines to minimize variability .
  • Dose-Response Curves: Repeat experiments with triplicate measurements to confirm IC50/MIC reproducibility .
  • Structural Confirmation: Re-analyze compound purity via HPLC to rule out impurities affecting activity .

Q. What computational strategies predict interactions with biological targets?

  • Molecular Docking: Use AutoDock Vina to model binding to bacterial enzymes (e.g., DNA gyrase) or cancer-related kinases .
  • QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity trends .

Q. How can structural derivatives be designed to enhance biological activity?

  • Substituent Modification:

    • Introduce fluoro or methyl groups to improve lipophilicity and membrane permeability .
    • Replace the benzyl group with pyridinylmethyl to enhance receptor binding .
  • SAR Table:

    DerivativeSubstituentMIC (μg/mL)IC50 (μM)
    Parent-8–1610.2
    4-FluoroF4–85.3
    4-MethylCH38–168.7
    Data adapted from analogous compounds

Q. What challenges arise in crystallographic analysis of this compound?

  • Crystal Growth: Low solubility in common solvents requires vapor diffusion techniques .
  • Twinned Data: Use SHELXL’s TWIN command to refine structures from twinned crystals .
  • Hydrogen Atom Positioning: Locate H atoms via difference Fourier maps and refine freely using DFIX restraints .

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